Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzoate ester linked to a difluorocyclohexyl carbamoyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4,4-difluorocyclohexylamine with a suitable isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain proteins or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4,4-difluorocyclohexyl)carbamoyl)-2-morpholinecarboxylate
- Methyl 4-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Uniqueness
Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is unique due to its specific structural features, such as the difluorocyclohexyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-21-14(20)11-4-2-10(3-5-11)13(19)18-12-6-8-15(16,17)9-7-12/h2-5,12H,6-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSBEDYAKJNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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